Dicyclohexylacetic acid

概要

説明

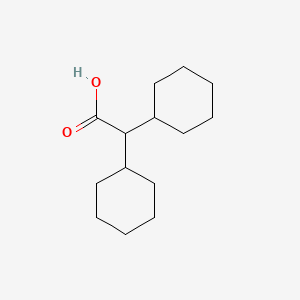

Dicyclohexylacetic acid is an organic compound with the molecular formula C14H24O2. It is characterized by the presence of two cyclohexyl groups attached to an acetic acid moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: Dicyclohexylacetic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also emphasizes the efficient recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

化学反応の分析

Oxidation Reactions

Dicyclohexylacetic acid undergoes oxidative degradation under advanced oxidation processes (AOPs), with efficiency dependent on reaction conditions:

Key findings:

-

Ozonation alone achieves complete degradation of this compound but requires alkaline conditions (pH 10) for optimal hydroxyl radical generation .

-

Synergistic effects between ultrasonication and ozonation reduce treatment time by 75% compared to ozonation alone .

Aerobic Biodegradation Potential

Thermodynamic modeling predicts Pseudomonas sp. can metabolize this compound via β-oxidation pathways, yielding:

-

Maximum biomass yield: 0.6 g organic dry weight/g DAA

-

Growth inhibition at sodium persulfate concentrations >2,000 mg/L .

-

No observed biodegradation in unacclimated microbial communities, suggesting kinetic limitations despite thermodynamic feasibility .

Proposed Catabolic Pathway

-

Initial activation : Conversion to acyl-CoA derivative.

-

β-oxidation : Sequential cleavage of cyclohexyl moieties.

Environmental Implications

This compound is a model compound for studying naphthenic acid degradation in oil sands process water (OSPW):

科学的研究の応用

Biodegradation Studies

Dicyclohexylacetic acid has been investigated for its biodegradability potential. Research indicates that it can be consumed by specific bacterial strains, yielding approximately 0.6 grams of organic dry weight per gram of this compound. This finding highlights the compound's potential for bioremediation processes, especially in treating recalcitrant organic pollutants .

Key Findings:

- Bacterial Strain: Pseudomonas sp. was studied for its ability to degrade this compound.

- Yield: Maximum yield observed was 0.6 g organic dry weight/g this compound.

- Oxidative Stress Impact: The study examined how sodium persulfate affects bacterial growth and degradation efficiency under oxidative stress conditions.

Inhibitor Development

This compound derivatives have been explored as potential inhibitors of human microsomal epoxide hydrolase (mEH), an enzyme implicated in various diseases such as cancer and preeclampsia. The development of potent inhibitors based on this compound could provide valuable pharmacological tools for studying mEH's role in disease mechanisms .

Research Highlights:

- Inhibitory Potency: Newly developed 2-alkylthio acetamide inhibitors exhibited low nanomolar IC50 values, significantly enhancing the understanding of mEH's biological functions.

- Structure-Activity Relationship: The study focused on the effects of various substituents on the inhibitory potency against mEH.

Synthesis and Chemical Reactions

This compound is utilized in chemical synthesis processes, including the production of various organic compounds. Its structural properties make it a useful building block in synthetic organic chemistry .

Synthesis Examples:

- Used in creating derivatives for medicinal chemistry applications.

- Explored for potential use in polymer synthesis due to its unique properties.

Table 1: Summary of Biodegradation Studies

| Study | Bacterial Strain | Yield (g organic dry weight/g) | Notes |

|---|---|---|---|

| Pseudomonas sp. | 0.6 | Effective under aerobic conditions | |

| Impact of oxidative stress analyzed |

Table 2: Inhibitory Potency of this compound Derivatives

| Compound | IC50 (nM) | Notes |

|---|---|---|

| 2-((3,5-bis(trifluoromethyl)benzyl)thio)-2-cyclopentylacetamide | 2.2 | Most potent inhibitor |

| Variants with bulky substituents | Varies | Enhanced potency observed |

Case Study 1: Biodegradation Potential

A study conducted at the University of Alberta explored the biodegradation pathways of this compound under various conditions. The findings suggested that while the compound is generally resistant to degradation, specific microbial strains can metabolize it effectively when combined with chemical oxidation methods.

Case Study 2: Medicinal Chemistry Inhibitors

Research published in the European Journal of Medicinal Chemistry focused on synthesizing and testing this compound derivatives as inhibitors for mEH. The study provided insights into structure-activity relationships that could lead to new therapeutic agents targeting disease pathways linked to mEH.

作用機序

The mechanism of action of dicyclohexylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction. The detailed molecular pathways involved in these interactions are still under investigation, and ongoing research aims to elucidate the precise mechanisms by which this compound exerts its effects.

類似化合物との比較

Dicyclohexylacetic acid can be compared with other similar compounds, such as:

- Cyclohexanecarboxylic acid

- Cyclohexylacetic acid

- Cyclohexanebutyric acid

Uniqueness: this compound is unique due to the presence of two cyclohexyl groups, which impart distinct chemical and physical properties compared to its analogs

生物活性

Dicyclohexylacetic acid (DCAA), with the molecular formula , is an organic compound characterized by its two cyclohexyl groups attached to an acetic acid moiety. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its unique chemical properties and potential applications.

DCAA is a lipophilic compound, which influences its biological activity. Its structure allows it to interact with various biomolecules, potentially affecting metabolic pathways and enzyme activities. The presence of two bulky cyclohexyl groups contributes to its steric hindrance, which can modulate interactions with enzymes and receptors.

Enzyme Interactions

DCAA has been shown to act as both an inhibitor and an activator of certain enzymes, depending on the context of its use. The steric bulk of the cyclohexyl groups can hinder or facilitate binding to active sites on enzymes:

- Inhibition: DCAA can prevent substrate binding by occupying the active site or altering the enzyme's conformation.

- Activation: In some cases, DCAA may enhance enzyme activity through allosteric modulation, where it binds to a site distinct from the active site, leading to increased catalytic efficiency.

Metabolic Pathways

DCAA is involved in fatty acid metabolism. It can be activated by enzymes such as acyl-CoA synthetase, which prepares it for further processing in the β-oxidation pathway. This activation influences the levels of various metabolites and metabolic flux within related pathways.

Studies on Biological Activity

- Oxidation Studies: Research has demonstrated that DCAA can be effectively oxidized using ozonation combined with ultrasonication, achieving up to 100% removal from aqueous solutions. This process shows potential for environmental applications in degrading organic pollutants .

- Biochemical Pathways: DCAA has been studied for its role in biochemical reactions as a substrate or intermediate. It participates in synthetic pathways leading to complex organic molecules, indicating its utility in medicinal chemistry.

- Therapeutic Potential: Ongoing research is exploring DCAA's potential therapeutic applications, particularly as an intermediate in pharmaceutical synthesis. Its unique structure may provide novel pharmacological properties .

Environmental Applications

A notable case study involved the removal of DCAA from aqueous solutions using advanced oxidation processes. The combination of ozonation and ultrasonication was found to be particularly effective, achieving significant reductions in chemical oxygen demand (COD) alongside pollutant removal . This indicates DCAA's relevance not only in biological systems but also in environmental chemistry.

Synthesis of Complex Molecules

In synthetic organic chemistry, DCAA has been utilized as a building block for synthesizing various compounds, including pharmaceuticals. Its ability to enhance reactivity and enantioselectivity during reactions has been documented, showcasing its importance in developing new therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Two cyclohexyl groups | Enzyme inhibitor/activator |

| Cyclohexanecarboxylic Acid | One cyclohexyl group | Moderate biological activity |

| Cyclohexylacetic Acid | One cyclohexyl group | Limited enzyme interaction |

DCAA stands out due to its dual cyclohexyl structure, which imparts distinct physical and chemical properties compared to its analogs.

特性

IUPAC Name |

2,2-dicyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGMEZOUAPIYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394783 | |

| Record name | Dicyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52034-92-1 | |

| Record name | Dicyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。